1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline is a synthetic isoquinoline derivative characterized by a partially hydrogenated isoquinoline core (3,4-dihydroisoquinoline) substituted at the 1-position with a 3,4-dimethoxybenzyl group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry, particularly for receptor modulation studies. The compound’s synthetic versatility allows for modifications at the 6- and 7-positions of the isoquinoline ring and the benzyl moiety, enabling comparisons with structurally related analogs .
Properties
CAS No. |
88422-82-6 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H19NO2/c1-20-17-8-7-13(12-18(17)21-2)11-16-15-6-4-3-5-14(15)9-10-19-16/h3-8,12H,9-11H2,1-2H3 |
InChI Key |
VDGRBMHBPRSLRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NCCC3=CC=CC=C32)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and tetrahydroisoquinoline.
Synthetic Route: A common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with tetrahydroisoquinoline in the presence of a reducing agent like sodium borohydride. This reaction forms the desired 1-(3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced isoquinoline derivatives.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural similarity to natural alkaloids makes it a valuable tool in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. Its methoxy groups enhance its ability to interact with hydrophobic pockets in proteins, thereby influencing its biological activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s pharmacological and physicochemical properties are influenced by its substituents. Below is a detailed comparison with key analogs:
Key Findings from Comparative Studies
Pharmacological Implications
- Receptor Antagonism : Compounds like 20 and 21 (Table 1) demonstrate selective antagonism for the orexin 1 receptor, attributed to their 6- and 7-position alkoxy or aryloxy substituents. The target compound’s 3,4-dimethoxybenzyl group may similarly enhance lipophilicity and receptor interaction, though direct activity data are unavailable .
- Methyl vs. Benzylcarbamoyl Groups: The presence of a methyl group at position 3 (DIQ) or a benzylcarbamoyl side chain (e.g., 20) influences metabolic stability and bioavailability.
Physicochemical Properties
- NMR Shifts : Protons adjacent to electron-donating groups (e.g., methoxy in 3,4-dimethoxybenzyl) exhibit downfield shifts in $ ^1H $ NMR compared to chloro-substituted analogs, reflecting altered electron density .
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline is a compound belonging to the isoquinoline family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its spasmolytic and antioxidant activities, along with potential therapeutic applications.
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline can be achieved through various methods, including the Bischler–Napieralski reaction. This method allows for the formation of 3,4-dihydroisoquinolines with specific substitutions that enhance their biological activity.
Biological Activity Overview
The compound exhibits several notable biological activities:
- Spasmolytic Activity : Research indicates that 1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline demonstrates significant muscle relaxant effects. In vitro studies have shown its ability to modulate spontaneous contractile responses in smooth muscle cells, suggesting potential applications in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) .
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties using the DPPH assay. It showed considerable activity compared to standard antioxidants like rutin and quercetin, indicating its potential role in mitigating oxidative stress-related diseases .
In Silico Studies
In silico predictions have been utilized to assess the drug-likeness and pharmacokinetic properties of 1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline. Key findings include:
- ADMET Properties : The compound meets Lipinski's rule of five criteria, indicating good gastrointestinal absorption and the ability to cross the blood-brain barrier. This enhances its viability as a therapeutic candidate .
- Toxicity Predictions : Toxicity assessments suggest that while the compound is not predicted to be a P-glycoprotein substrate, some derivatives may inhibit cytochrome P450 isoforms, which could lead to drug-drug interactions .
Case Studies
Several studies have investigated the biological activity of related compounds within the isoquinoline class:
- Study on Spasmolytic Effects : A study demonstrated that derivatives similar to 1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline exhibited significant relaxation effects on gastric smooth muscle compared to mebeverine .
- Antioxidant Efficacy Comparison : Comparative studies highlighted that while 1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline showed promising antioxidant activity, it was less potent than quercetin but more effective than rutin .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline, and how are yields optimized?
- Methodological Answer : The compound is typically synthesized via alkylation or reductive amination of 3,4-dimethoxybenzyl derivatives with dihydroisoquinoline precursors. For example, protocols involving Pd-catalyzed coupling or acid-mediated cyclization have been reported . Optimization often involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., methanol, DMF), and stoichiometric ratios of reactants. Yields range from 40–70%, with impurities monitored via HPLC (C18 column, acetonitrile/water gradient) .
| Key Reaction Parameters | Typical Conditions |
|---|---|
| Temperature | 80–120°C |
| Solvent | Methanol, DMF |
| Catalyst | Pd(OAc)₂ (optional) |
| Purification | Column chromatography |
Q. How is structural characterization of this compound performed?
- Methodological Answer : Structural confirmation relies on 1H/13C NMR (δ 3.8–4.2 ppm for methoxy groups, δ 6.7–7.2 ppm for aromatic protons) and HRMS (exact mass: ~325.16 g/mol). X-ray crystallography is used to resolve stereochemistry, with key torsion angles (e.g., C1–N–C2–C3) analyzed using software like Mercury . IR spectroscopy identifies functional groups (e.g., C–O stretch at 1250 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust formation. Store at 2–8°C in airtight containers. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical attention .
Advanced Research Questions
Q. How can computational methods improve synthesis efficiency and reaction design?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and optimize reaction pathways. For instance, ICReDD integrates computational reaction path searches with experimental validation to reduce trial-and-error approaches. Machine learning models trained on existing reaction datasets (e.g., PubChem) can prioritize solvent/catalyst combinations .
Q. How do researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., neurotoxicity vs. antitumor effects) are addressed by:
- Dose-response assays to establish IC₅₀/EC₅₀ values.
- Cell line specificity : Test across multiple lines (e.g., HeLa, SH-SY5Y).
- Structural analogs : Compare activity of derivatives (e.g., hydroxyl vs. methoxy substitutions) to identify pharmacophores .
- Meta-analysis of literature data using tools like RevMan to quantify heterogeneity .
Q. What experimental design strategies are effective for optimizing reaction conditions?
- Methodological Answer : Factorial design (e.g., 2³ design) tests variables like temperature, solvent polarity, and catalyst loading. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 80°C | 120°C |
| Solvent | Methanol | DMF |
| Catalyst | None | Pd(OAc)₂ |
Response surface methodology (RSM) models interactions between factors to identify optimal conditions .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
